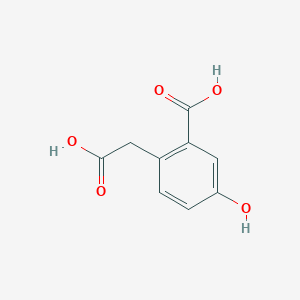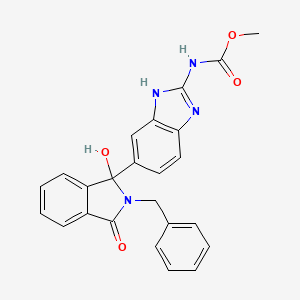
2-(Carboxymethyl)-5-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxymethyl)-5-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a carboxymethyl group (-CH2COOH) attached to the benzene ring at the second position and a hydroxyl group (-OH) at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the carboxylation of 5-hydroxybenzyl alcohol using carbon dioxide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carboxylate anion, which then reacts with carbon dioxide to form the carboxymethyl group.
Another method involves the oxidation of 5-hydroxybenzyl alcohol to 5-hydroxybenzaldehyde, followed by a subsequent reaction with chloroacetic acid. The reaction conditions for this method typically involve the use of an oxidizing agent such as potassium permanganate or chromium trioxide for the oxidation step, and a base such as sodium hydroxide for the carboxymethylation step.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carboxymethyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(Carboxymethyl)-5-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Carboxymethyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxymethyl group can enhance the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2-(Carboxymethyl)-5-hydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as salicylic acid and gentisic acid. While all these compounds share a common benzoic acid core, the presence and position of substituents such as hydroxyl and carboxymethyl groups confer unique properties and reactivity to each compound. For example, salicylic acid has a hydroxyl group at the second position, while gentisic acid has hydroxyl groups at the second and fifth positions. These structural differences influence their chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of interest in research for its potential therapeutic properties.
Eigenschaften
Molekularformel |
C9H8O5 |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
2-(carboxymethyl)-5-hydroxybenzoic acid |
InChI |
InChI=1S/C9H8O5/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4,10H,3H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
DKQLIVBYNTXRAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)C(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12293628.png)

![1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]-, (aS)-](/img/structure/B12293635.png)



![1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3](/img/structure/B12293691.png)
![(2R)-N'-[5-[(E)-2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B12293692.png)

![(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester](/img/structure/B12293698.png)
